molecular formula C12H9F3N2O4 B2817053 Ethyl 3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carboxylate CAS No. 1258269-03-2

Ethyl 3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carboxylate

Katalognummer B2817053
CAS-Nummer: 1258269-03-2
Molekulargewicht: 302.209
InChI-Schlüssel: ZXBUAPSNJVMKFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “Ethyl 3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carboxylate” is an organic compound containing a trifluoromethoxyphenyl group and an oxadiazole ring. The trifluoromethoxy group is a strong electron-withdrawing group, which can influence the compound’s reactivity and properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through various organic reactions, including nucleophilic substitution, condensation, and cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the trifluoromethoxyphenyl group and the oxadiazole ring. These groups can affect the compound’s electronic structure, potentially influencing its reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethoxyphenyl group and the oxadiazole ring. The trifluoromethoxy group is a strong electron-withdrawing group, which can make the compound more reactive towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the trifluoromethoxyphenyl group and the oxadiazole ring. For example, the trifluoromethoxy group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .

Wissenschaftliche Forschungsanwendungen

Versatile Building Block in Medicinal Chemistry

Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate has been explored as a versatile building block in medicinal chemistry. A straightforward route was designed for preparing its derivatives, with mild reaction conditions enabling the formation of products that can be integrated into biologically relevant molecules (Ž. Jakopin, 2018).

Synthesis of Derivatives and Solvent Effects

A study focused on synthesizing novel derivatives of 1,2,4-oxadiazole and investigating the solvent effects on their infrared spectra. This research highlighted the importance of solvent interactions in determining the properties of such compounds (Y. Kara et al., 2021).

Efficient Scale-Up Synthesis for Receptor Agonists

An efficient scale-up synthesis of a potent and selective isoxazole-containing S1P1 receptor agonist was reported. This process featured a regioselective cycloaddition leading to a key intermediate related to 1,2,4-oxadiazole, demonstrating the compound's relevance in synthesizing complex biological molecules (Xiaoping Hou et al., 2016).

Synthesis of 3-Arylsulfonylmethyl-1,2,4-Oxadiazole-5-Carboxylic Acid Derivatives

Research into 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives showed promising results. These derivatives were synthesized and evaluated for potential applications, including in antihypertensive activity (A. A. Santilli & R. Morris, 1979).

Microwave-Assisted Synthesis of Hybrid Molecules

A study on the microwave-assisted synthesis of hybrid molecules containing 1,3,4-oxadiazole and their biological activities highlighted the compound's versatility. The synthesized compounds were screened for antimicrobial, antilipase, and antiurease activities, showcasing its potential in pharmaceutical applications (Serap Başoğlu et al., 2013).

Method for Preparing Ethyl 3-Aryl-1,2,4-Oxadiazole-5-Carboxylates

A study provided an efficient preparation method for ethyl 3-aryl-1,2,4-oxadiazole-5-carboxylates, highlighting the practical aspects of synthesizing such compounds (A. A. Voronova et al., 2014).

Synthesis and Spectral Analysis for Antibacterial Study

Research into the synthesis, spectral analysis, and antibacterial study of N-substituted derivatives of 1,3,4-oxadiazoles demonstrated the compound's potential in developing new antibacterial agents (H. Khalid et al., 2016).

Photolysis in Amines and Alcohols

A study on the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in amines and alcohols provided insights into its photolytic pathways, which is crucial for understanding its stability and reactivity under different conditions (K. Ang & R. Prager, 1992).

Anti-Mycobacterial Activity Evaluation

The synthesis of various 1,2,4-oxadiazol-5(4H)-ones and their evaluation for anti-mycobacterial activity highlighted the compound's potential in addressing infectious diseases (K. IndrasenaReddy et al., 2017).

Zukünftige Richtungen

The future research directions for this compound would likely depend on its intended use. If it’s being studied as a potential drug, future research could focus on understanding its mechanism of action, optimizing its pharmacokinetic properties, and evaluating its efficacy and safety in preclinical and clinical studies .

Eigenschaften

IUPAC Name

ethyl 3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O4/c1-2-19-11(18)10-16-9(17-21-10)7-3-5-8(6-4-7)20-12(13,14)15/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBUAPSNJVMKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carboxylate

Synthesis routes and methods

Procedure details

To a solution of (E)-N′-hydroxy-4-(trifluoromethoxy)benzimidamide (3.0 g, 13.6 mmol) and pyridine (1.6 g, 20.4 mmol) in CHCl3 (20 mL), ethyl 2-chloro-2-oxoacetate (2.2 g, 16.4 mmol) was added slowly at 0° C. The mixture was stirred at reflux for 3 h, and then concentrated to give the crude product, which was purified by silica gel column chromatography (Petroleum ether:EtOAc=10:1) to give ethyl 3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carboxylate as a white solid (4.5 g, 82%). MS (ES+) C12H9F3N2O4 requires: 302 found: 303[M+H]+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.